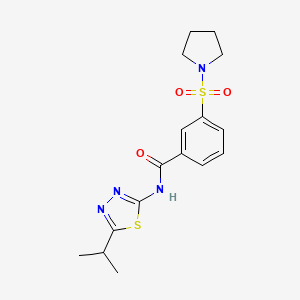![molecular formula C15H13ClN2O2S B5702276 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMCB, is a compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of carbonic anhydrase inhibitors, which are drugs that block the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting this enzyme, CMCB has potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
作用机制
The mechanism of action of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is related to its ability to inhibit the activity of carbonic anhydrase. This enzyme plays a key role in the transport of carbon dioxide in the blood, as well as the regulation of acid-base balance. By blocking this enzyme, 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can disrupt these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide are complex and depend on the specific disease being treated. In general, however, 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is thought to exert its effects by inhibiting the activity of carbonic anhydrase, which can lead to changes in acid-base balance, blood flow, and other physiological processes. These effects can be both beneficial and harmful, depending on the context in which the drug is used.
实验室实验的优点和局限性
One advantage of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for researchers studying carbonic anhydrase inhibition. However, one limitation of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is that it can have off-target effects on other enzymes and physiological processes, which can complicate interpretation of experimental results.
未来方向
There are many possible future directions for research on 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors, which could have applications in the treatment of a wide range of diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, which could lead to new insights into the role of carbonic anhydrase in physiological processes. Finally, there is potential for the development of new drug delivery systems that could improve the efficacy and safety of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide and other carbonic anhydrase inhibitors.
合成方法
The synthesis of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to form the amide. The final step involves the addition of carbon disulfide to form the thioamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases. One area of research has focused on its use as a treatment for glaucoma, a condition in which the pressure inside the eye increases, leading to vision loss. Studies have shown that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can effectively lower intraocular pressure in animal models, making it a promising candidate for further development as a glaucoma drug.
Another area of research has focused on the use of 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide as an anti-epileptic drug. Studies have shown that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide can reduce seizure activity in animal models, possibly by inhibiting the activity of carbonic anhydrase in the brain. This suggests that 4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide may have potential as a new treatment for epilepsy.
属性
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)17-15(21)18-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOLCZWKSNFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)



![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)